

what is the chemical structure of MI-4F

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Compound of Interest

Compound Name: MI-4F

Cat. No.: B15557043

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A comprehensive analysis of the mesoionic compound **MI-4F**, a promising anti-tumor agent. This document details its chemical identity, mechanism of action, and relevant experimental data, providing a technical resource for researchers in oncology and drug discovery.

Chemical Structure and Identity

MI-4F is chemically identified as 2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride. It belongs to the class of mesoionic 1,3,4-thiadiazolium compounds.

Chemical Formula: C₂₂H₁₇ClFN₃S Molecular Weight: 409.91 g/mol CAS Number: 346460-45-5

Mechanism of Action

MI-4F exhibits potent cytotoxic activity against cancer cell lines. Studies on human hepatocellular carcinoma (HepG2) cells indicate that **MI-4F** induces cell death primarily through a pathway involving late-stage apoptosis or necrosis[1][2]. The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, facilitating interaction with intracellular biological targets such as proteins and nucleic acids[3][4][5].

The cytotoxic effects of **MI-4F** are associated with mitochondrial dysfunction[6]. Furthermore, investigations into structurally similar 1,3,4-thiadiazole derivatives suggest that their anticancer properties can arise from the inhibition of various molecular pathways crucial for cancer cell proliferation, including the inhibition of STAT transcription factors, cyclin-dependent kinases (CDKs), and enzymes like inosine monophosphate dehydrogenase (IMPDH)[3]. Some derivatives have also been shown to interfere with DNA replication processes[4].

Quantitative Data

The cytotoxic effects of **MI-4F** on the human hepatocellular carcinoma cell line (HepG2) have been quantified in a key study by Gozzi et al. (2015)[1][2]. The data from this study is summarized in the tables below.

Parameter	Concentration	Incubation Time	Result	Assay
Cell Viability	25 μ M	24 hours	~50% reduction	MTT
LDH Release	25 μ M	24 hours	24% increase	LDH Assay
Apoptosis/Necrosis	25 μ M	24 hours	25% increase in Annexin V & PI positive cells	Flow Cytometry
DNA Fragmentation	25 μ M	24 hours	9% increase	DNA Fragmentation Assay

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of **MI-4F**'s effects on HepG2 cells[1][2].

Cell Culture

HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μ g/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO₂.

MTT Assay for Cell Viability

- HepG2 cells were seeded in 96-well plates at a density of 1×10^4 cells/well and allowed to adhere for 24 hours.
- The culture medium was then replaced with fresh medium containing **MI-4F** at concentrations of 5, 25, or 50 μ M.

- After a 24-hour incubation period, 10 μ L of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
- The plates were incubated for an additional 4 hours at 37°C.
- The medium was then removed, and the formazan crystals were solubilized by adding 100 μ L of dimethyl sulfoxide (DMSO) to each well.
- The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to untreated control cells.

Lactate Dehydrogenase (LDH) Assay

- HepG2 cells were treated with **MI-4F** as described for the MTT assay.
- After 24 hours, the activity of LDH released into the culture medium was measured using a commercial cytotoxicity detection kit.
- The absorbance was read at 490 nm, and the results were expressed as a percentage of LDH release compared to control cells.

Apoptosis and Necrosis Analysis by Flow Cytometry

- HepG2 cells were treated with **MI-4F** (25 μ M) for 24 hours.
- Cells were then harvested, washed with PBS, and resuspended in binding buffer.
- Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

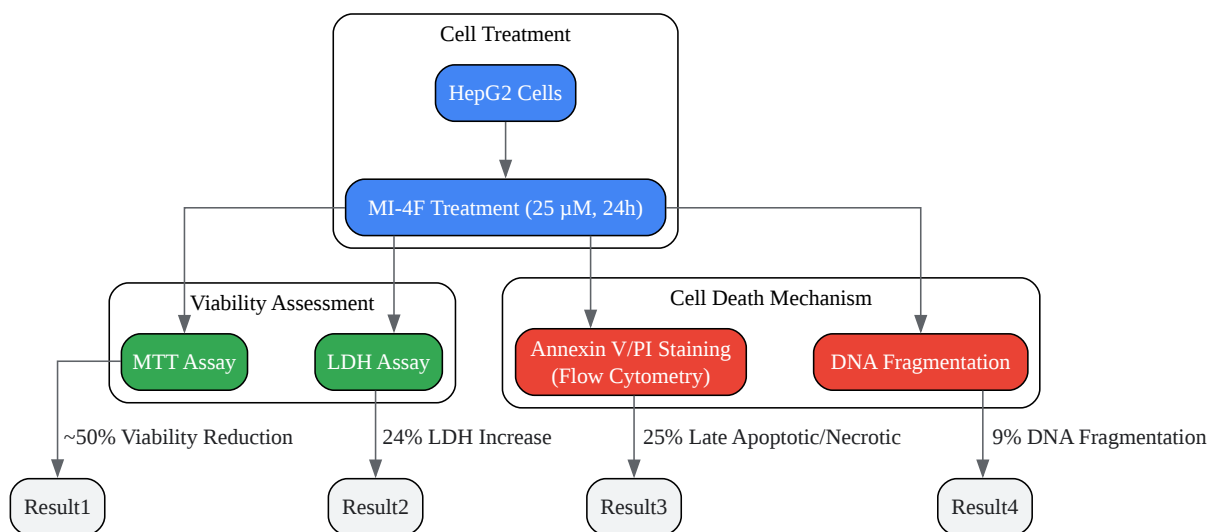
DNA Fragmentation Assay

- HepG2 cells were treated with **MI-4F** (25 μ M) for 24 hours.
- DNA was extracted from the cells.

- The fragmented DNA was quantified using a diphenylamine (DPA) colorimetric assay.

Visualizations

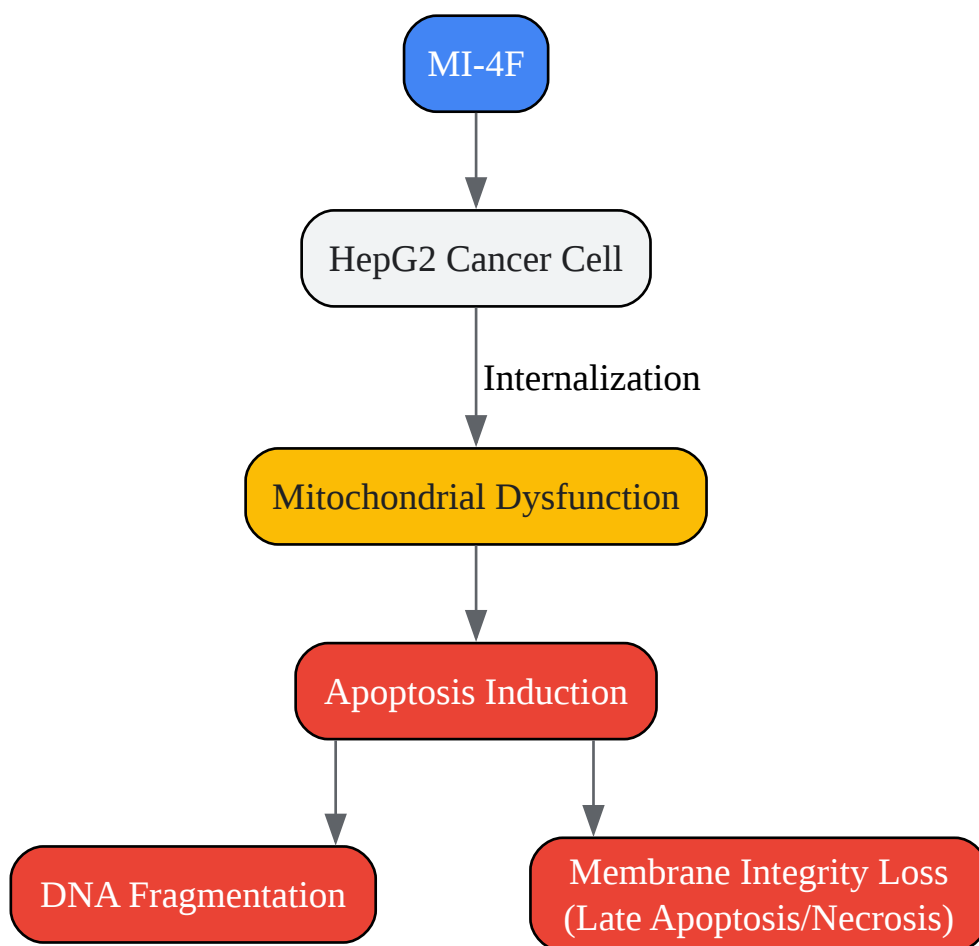
Logical Flow of Cytotoxicity Analysis



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Caption: Experimental workflow for assessing the cytotoxicity of **MI-4F** on HepG2 cells.

Proposed Cell Death Signaling Pathway



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Caption: Proposed mechanism of **MI-4F**-induced cell death in cancer cells.

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